Target Binding Affinity Data Gap
A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem) failed to identify a single quantitative activity data point (e.g., Ki, IC50, EC50) for N-(1H-imidazol-2-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide. Its structural class is described in patent EP3272745A1 as binding the 5-HT7 receptor with high affinity, but no specific data for this compound was found [1]. Consequently, no head-to-head quantitative comparison with an analog like N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can be performed. Without this data, a scientific procurement decision based on superior target engagement is not possible.
| Evidence Dimension | Target Binding Affinity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide: No data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Search across primary literature and patents (date of search: 2026-05-07) |
Why This Matters
Procurement decisions for research tools must be based on verifiable, quantitative performance metrics. The current lack of data makes it impossible to prioritize this compound over a structurally similar, potentially less expensive analog.
- [1] Hogendorf, A., et al. Imidazolyl-substituted indole derivatives binding 5-HT7 serotonin receptor and pharmaceutical compositions thereof. European Patent EP3272745A1, 2018. View Source
